5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, a pyrazine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-methoxyphenyl)-6-chloropyrimidine with 5-methylpyrazine-2-carboxylic acid, followed by the introduction of a piperazine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the fluorination of the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), Thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction can produce alcohols or amines, and substitution reactions can lead to a variety of substituted pyrimidines.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups in the compound enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine
- 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine
- 5-Methylpyrazine-2-carboxylic acid derivatives
Uniqueness
Compared to similar compounds, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine stands out due to the presence of the fluorine atom and the specific arrangement of functional groups
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-14-11-24-17(12-23-14)21(29)28-9-7-27(8-10-28)20-18(22)19(25-13-26-20)15-3-5-16(30-2)6-4-15/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKARJKONQGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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